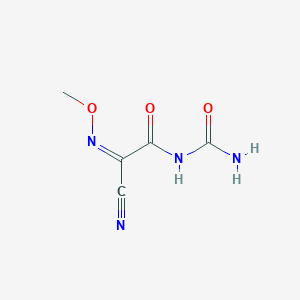

(E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide

CAS No.:

Cat. No.: VC16007618

Molecular Formula: C5H6N4O3

Molecular Weight: 170.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6N4O3 |

|---|---|

| Molecular Weight | 170.13 g/mol |

| IUPAC Name | (1Z)-2-(carbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide |

| Standard InChI | InChI=1S/C5H6N4O3/c1-12-9-3(2-6)4(10)8-5(7)11/h1H3,(H3,7,8,10,11)/b9-3- |

| Standard InChI Key | TXHNTGRBGAZDQK-OQFOIZHKSA-N |

| Isomeric SMILES | CO/N=C(/C#N)\C(=O)NC(=O)N |

| Canonical SMILES | CON=C(C#N)C(=O)NC(=O)N |

Introduction

This compound contains a cyano group, ureido group, and methoxyimino moiety, which collectively influence its reactivity and potential applications in organic synthesis and medicinal chemistry.

Structural Characteristics and Isomerism

The E-configuration in the compound refers to the spatial arrangement of substituents around the carbon-nitrogen double bond in the imidoyl group. This stereochemistry is critical for its chemical behavior, as the E-isomer typically exhibits distinct reactivity compared to the Z-isomer .

Functional Group Analysis

-

Cyano Group (–C≡N):

-

Participates in nucleophilic addition reactions.

-

Acts as a leaving group in substitution reactions.

-

-

Ureido Group (–NH–CO–NH₂):

-

Provides hydrogen-bonding capacity.

-

Enhances solubility in polar solvents.

-

-

Methoxyimino Moiety (–N–O–CH₃):

-

Stabilizes the imidoyl group through resonance.

-

Influences electronic properties for further functionalization.

-

Computed Properties (PubChem Data)

| Property | Value | Source |

|---|---|---|

| XLogP3-AA | -0.1 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 | |

| Topological Polar Surface Area | 118 Ų |

These properties suggest moderate lipophilicity and the capacity for intermolecular interactions, which are valuable for drug design and materials science applications .

Synthesis Methods and Optimization

The synthesis of (E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide involves controlled reactions between methoxy derivatives, urea, and cyanide sources. Key steps include:

Reaction Pathway Overview

-

Methoxyimine Formation:

-

Reaction of a methoxyamine derivative with a carbonyl compound.

-

Controlled pH and temperature to favor imine formation over side products.

-

-

Cyanide Incorporation:

-

Introduction of a cyanide group via nucleophilic substitution.

-

Use of cyanide salts (e.g., KCN) or cyanogen bromide.

-

-

Ureido Group Installation:

-

Reaction with urea or its derivatives under acidic or basic conditions.

-

Purification via recrystallization or chromatography.

-

Critical Reaction Conditions

| Parameter | Optimal Range/Value | Rationale |

|---|---|---|

| Temperature | 25–50°C | Minimizes decomposition risks |

| Solvent | THF, DMF, or polar aprotic solvents | Enhances solubility of reactants |

| Reaction Time | 4–12 hours | Ensures completion without byproducts |

Yield optimization requires precise control of stoichiometry and solvent polarity, as the methoxyimino group is sensitive to hydrolysis under acidic conditions.

Chemical Reactivity and Applications

The compound’s reactivity is driven by its cyano, ureido, and imidoyl groups, enabling diverse transformations:

Key Reaction Types

| Reaction Type | Mechanism/Example | Potential Applications |

|---|---|---|

| Nucleophilic Addition | Attack of nucleophiles at the cyano group | Synthesis of heterocycles (e.g., thiazoles) |

| Hydrolysis | Cleavage of the imidoyl group to form urea derivatives | Peptide synthesis intermediates |

| Cycloaddition | Participation in [2+2] or [3+2] cycloadditions | Construction of bioactive scaffolds |

Research Applications

-

Medicinal Chemistry:

-

Materials Science:

-

Monomer for polymer synthesis, leveraging the cyanide group for cross-linking.

-

Intermediate in the production of nitrile-containing polymers.

-

| Hazard Type | Classification | Hazard Code |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 (H302) | H302 |

| Skin Irritation | Category 2 (H315) | H315 |

| Eye Irritation | Category 2A (H319) | H319 |

| Respiratory Tract Irritation | Category 3 (H335) | H335 |

| Risk Mitigation | Recommended Action |

|---|---|

| Skin/eye contact | Wear gloves, goggles, and face shields |

| Inhalation | Use P95/P1 respirators in poorly ventilated areas |

| Spill management | Neutralize with soda ash; avoid drainage into waterways |

First aid measures include rinsing with water for eye/skin exposure and seeking immediate medical attention for ingestion .

Research and Development Status

While (E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide is well-documented in chemical databases (e.g., PubChem CID 66545354) , its specific applications remain underexplored. Key gaps include:

-

Bioactivity Studies: Limited data on in vitro or in vivo efficacy.

-

Reaction Mechanisms: Detailed kinetic studies on cycloaddition or hydrolysis pathways.

-

Scalability: Optimization of industrial-scale synthesis protocols.

Related Compounds and Analogues

| Compound | CAS Number | Applications |

|---|---|---|

| (1E)-N-methoxy-2-oxo-2-(3-pyridylmethylamino)acetimidoyl cyanide | N/A | Potential kinase inhibitor scaffold |

| Ureidoacetimidoyl derivatives | Various | Antimicrobial agents |

These analogues highlight the compound’s versatility in medicinal chemistry, though further derivatization is needed to unlock therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume